molecular formula C11H20BrNO4 B14016281 Methyl 4-bromo-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

Methyl 4-bromo-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

Cat. No.: B14016281
M. Wt: 310.18 g/mol
InChI Key: BQYWUGZDULPNOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-bromo-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate is an organic compound with a complex structure that includes a bromine atom, a methyl group, and a tert-butoxycarbonyl (Boc) protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate typically involves multiple steps. One common method starts with the bromination of a precursor compound, followed by the introduction of the Boc-protected amino group. The reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and protection reactions. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or modify other functional groups.

    Deprotection Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild heating.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Deprotection Reactions: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while reduction reactions typically produce simpler compounds with fewer functional groups.

Scientific Research Applications

Methyl 4-bromo-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromo-2-methoxybenzoate: A compound with a similar bromine substitution but different functional groups.

    Methyl 4-bromo-2-fluorobenzoate: Another brominated compound with a fluorine atom instead of a methoxy group.

    Methyl 4-bromo-2-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate: A compound with a similar Boc-protected amino group but different overall structure.

Uniqueness

Methyl 4-bromo-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, particularly in the synthesis of complex molecules and the study of biochemical interactions.

Properties

Molecular Formula

C11H20BrNO4

Molecular Weight

310.18 g/mol

IUPAC Name

methyl 4-bromo-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C11H20BrNO4/c1-10(2,3)17-9(15)13-11(4,6-7-12)8(14)16-5/h6-7H2,1-5H3,(H,13,15)

InChI Key

BQYWUGZDULPNOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CCBr)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.